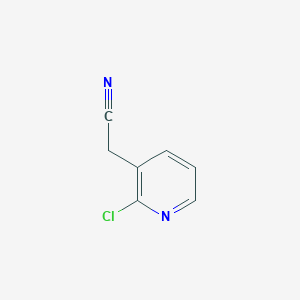
(2-Chloropyridin-3-yl)acetonitrile
Cat. No. B174756
Key on ui cas rn:
101012-32-2
M. Wt: 152.58 g/mol
InChI Key: DMWOJKQPJYWCCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08487101B2
Procedure details


In a 3 L reactor, set for reflux under positive nitrogen pressure and using a bleach scrubber, was prepared a solution of potassium cyanide (68.32 g, 1.04M) in EtOH (136 mL) and water (255 mL). The mixture was heated to reflux, at which point a solution of 2-chloro-3-(chloromethyl)pyridine (Intermediate 1; 170.0 g, 1.04M) in EtOH (170 mL) was added dropwise over 30 minutes. The whole mixture was maintained at reflux for a further 150 minutes. The mixture was then allowed to cool just below boiling point and the equipment set for distillation. A total of 8.5 volumes of EtOH were removed. On cooling, half a volume of water was added. At a temperature of 40° C., the solution was seeded and crystallised instantaneously. The thick beige slurry was allowed to cool to ambient temperature and then to 0° C. This mixture was filtered, rinsed with cold water (2 vols) and dried at 45° C. in a vacuum oven overnight. The title compound was afforded as a beige solid in excellent yield and purity (126.9 g, 80%). δH (d6-DMSO, 300 MHz) 8.45 (1H, dd), 8.00 (1H, dd), 7.50 (1H, dd), 4.15 (2H, s). LCMS (ES)+ RT 2.15 min, m/e 153.01 & 155.01 (M+1 & M+3, Product).






Name
Identifiers


|
REACTION_CXSMILES
|
[C-:1]#[N:2].[K+].[Cl:4][C:5]1[C:10]([CH2:11]Cl)=[CH:9][CH:8]=[CH:7][N:6]=1>CCO.O>[Cl:4][C:5]1[C:10]([CH2:11][C:1]#[N:2])=[CH:9][CH:8]=[CH:7][N:6]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
68.32 g
|
|
Type
|
reactant
|
|
Smiles
|
[C-]#N.[K+]
|
|
Name
|
|
|
Quantity
|
136 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
|
Name
|
|
|
Quantity
|
255 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
170 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=CC=C1CCl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=CC=C1CCl
|
|
Name
|
|
|
Quantity
|
170 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a 3 L reactor, set
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
for reflux under positive nitrogen pressure
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise over 30 minutes
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The whole mixture was maintained
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for a further 150 minutes
|
|
Duration
|
150 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool just
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the equipment set for distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A total of 8.5 volumes of EtOH were removed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
On cooling
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
half a volume of water was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
At a temperature of 40° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallised instantaneously
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to 0° C
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
This mixture was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed with cold water (2 vols)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at 45° C. in a vacuum oven overnight
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC=CC=C1CC#N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
